molecular formula C9H14ClNO3 B1202315 Ginkgotoxin hydrochloride CAS No. 3131-27-9

Ginkgotoxin hydrochloride

Cat. No.: B1202315
CAS No.: 3131-27-9
M. Wt: 219.66 g/mol
InChI Key: WIQVPGFUYBUXNC-UHFFFAOYSA-N
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Description

Ginkgotoxin hydrochloride is a chemical compound with a molecular formula of C9H13NO3·HCl. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is known for its unique structure, which includes a hydroxyl group, a methoxymethyl group, and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ginkgotoxin hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 3-pyridinemethanol with methoxymethyl chloride in the presence of a base, followed by the introduction of a hydroxyl group through oxidation reactions. The final step involves the methylation of the pyridine ring and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ginkgotoxin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the methoxymethyl group to a methyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-pyridinemethanone derivatives.

    Reduction: Formation of 3-pyridinemethane derivatives.

    Substitution: Formation of various substituted pyridinemethanol derivatives.

Scientific Research Applications

Ginkgotoxin hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ginkgotoxin hydrochloride involves its interaction with specific molecular targets. The hydroxyl and methoxymethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-
  • 3-Pyridinemethanol, 4-methoxymethyl-6-methyl-
  • 3-Pyridinemethanol, 5-hydroxy-4-methyl-

Uniqueness

Ginkgotoxin hydrochloride is unique due to the presence of both hydroxyl and methoxymethyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-6-9(12)8(5-13-2)7(4-11)3-10-6;/h3,11-12H,4-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQVPGFUYBUXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)COC)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1464-33-1 (Parent)
Record name 4-Methoxymethylpyridoxol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60185241
Record name 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3131-27-9
Record name 4-Methoxymethylpyridoxol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinemethanol, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ginkgotoxin hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV82FB8M4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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